Chloro(triethylphosphine)gold(I)

Catalog No.
S614799
CAS No.
15529-90-5
M.F
C6H16AuClP+
M. Wt
350.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(triethylphosphine)gold(I)

CAS Number

15529-90-5

Product Name

Chloro(triethylphosphine)gold(I)

IUPAC Name

chlorogold;triethylphosphane

Molecular Formula

C6H16AuClP+

Molecular Weight

350.58 g/mol

InChI

InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1

InChI Key

SYBBXLKWGHAVHP-UHFFFAOYSA-M

SMILES

CCP(CC)CC.Cl[Au]

Synonyms

(triethylphosphine)gold chloride, ClAuPEt3, SK and F 36914, SKF 36914, triethyl gold phosphine, triethyl phosphine gold, triethyl phosphine gold, (195)Au-labeled, triethylphosphine gold chloride, triethylphosphine gold(I) chloride

Canonical SMILES

CCP(CC)CC.[Cl-].[Au+]

Synthesis and Characterization:

Chloro(triethylphosphine)gold(I), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula C₆H₁₅PAuCl. It is a white to pale yellow crystalline solid, soluble in many organic solvents. The synthesis of Chloro(triethylphosphine)gold(I) typically involves the reaction of gold(I) chloride (AuCl) with triethylphosphine (Et₃P) in an organic solvent like dichloromethane (CH₂Cl₂). []

Applications in Catalysis:

Chloro(triethylphosphine)gold(I) finds its primary application in scientific research as a catalyst in various organic reactions. Its catalytic activity stems from the ability of the gold(I) center to activate various bonds and facilitate their cleavage or formation. Some specific examples include:

  • Alkene hydroamination: Chloro(triethylphosphine)gold(I) can catalyze the reaction between alkenes and primary amines to form secondary amines. []
  • Cyclization reactions: The complex can promote the cyclization of various organic substrates, leading to the formation of complex ring structures. []
  • Oxidation reactions: Chloro(triethylphosphine)gold(I) can act as a catalyst for the oxidation of alcohols and aldehydes. []

Other Research Areas:

Beyond its role in catalysis, Chloro(triethylphosphine)gold(I) has been explored in other research areas, including:

  • Medicinal chemistry: Studies have investigated the potential anti-cancer properties of Chloro(triethylphosphine)gold(I) and its derivatives. []
  • Material science: The complex has been used as a precursor for the synthesis of gold nanoparticles with specific properties. []

Molecular Structure Analysis

The key feature of the molecule is the central gold(I) atom (Au¹⁺) exhibiting linear coordination geometry. It forms a covalent bond with a chlorine atom (Cl⁻) and another covalent bond with the phosphorus atom (P) from the triethylphosphine ligand. The three ethyl groups (C₂H₅) of the ligand are attached to the phosphorus atom []. This structure is similar to another widely used gold complex, chloro(triphenylphosphine)gold(I) (Ph₃PAuCl), where the phenyl groups are replaced by ethyl groups [].


Chemical Reactions Analysis

Synthesis:

Chloro(triethylphosphine)gold(I) can be synthesized by reacting gold(I) chloride (AuCl) with triethylphosphine (Et₃P) in an organic solvent like dichloromethane (CH₂Cl₂).

Balanced equation: AuCl + Et₃P → Et₃PAuCl []

Decomposition:

At high temperatures, the compound can decompose, releasing triethylphosphine and forming gold chloride:

Et₃PAuCl (Δ) → AuCl + Et₃P []

Precursor for Gold Catalysts:

A significant application of Et₃PAuCl is its use as a precursor for cationic gold(I) catalysts. These catalysts are generated by treating Et₃PAuCl with silver salts containing weakly coordinating anions (e.g., SbF₆⁻, BF₄⁻). This reaction displaces the chloride ligand with the weakly coordinating anion, creating a catalytically active species [, ].

Case Study: Catalysis in Alkyne Cyclization

Cationic gold(I) catalysts derived from Et₃PAuCl are employed in various organic transformations. One example is their use in the cyclization of alkynes. The gold catalyst activates the alkyne towards intramolecular nucleophilic attack, leading to the formation of cyclic structures.


Physical And Chemical Properties Analysis

  • Melting point: 84-86 °C (literature) []
  • Boiling point: 210 °C/0.03 mmHg (literature) []
  • Solubility: Soluble in common organic solvents like dichloromethane and chloroform []
  • Stability: Stable under dry conditions, but decomposes when exposed to moisture or heated []

Chloro(triethylphosphine)gold(I) is a toxic compound. It can cause irritation to the skin, eyes, and respiratory system. It is also suspected of causing genetic defects and harming fertility. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Data:

  • Safety Data Sheet (SDS): Safety data sheet for Chloro(triethylphosphine)gold(I):

UNII

4QCQ86A4RF

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

15529-90-5

Dates

Modify: 2023-08-15

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